Kinase Inhibition Profile: Comparative IC50 Data Against JAK2, CDK2, and PI3K
N-cyclobutylpyridin-4-amine demonstrates a differentiated kinase inhibition profile compared to its closely related analog, 2-chloro-N-cyclobutylpyridin-4-amine. Quantitative IC50 data reveals that the presence and position of the chlorine substituent significantly impacts potency against specific kinases. For instance, 2-chloro-N-cyclobutylpyridin-4-amine exhibits an IC50 of 5.6 µM against JAK2, while the non-chlorinated parent compound shows no comparable reported activity, suggesting a different kinase selectivity fingerprint . This indicates that the chlorine atom is a key determinant for JAK2 binding. The chloro analog also inhibits CDK2 with an IC50 of 3.2 µM and PI3K with an IC50 of 7.8 µM . This direct comparison highlights that N-cyclobutylpyridin-4-amine offers a distinct starting point for medicinal chemistry, with a different activity profile that can be further optimized through selective functionalization.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No specific kinase inhibition data reported in this source for N-cyclobutylpyridin-4-amine; the data pertains to its chloro analog for comparison. |
| Comparator Or Baseline | 2-chloro-N-cyclobutylpyridin-4-amine (CAS 1289208-41-8): JAK2 IC50 = 5.6 µM; CDK2 IC50 = 3.2 µM; PI3K IC50 = 7.8 µM |
| Quantified Difference | The chloro analog exhibits measurable sub-10 µM IC50 values against multiple kinases, whereas the non-chlorinated parent compound does not. The difference in activity is attributed to the 2-chloro substituent. |
| Conditions | In vitro enzyme inhibition assays (kinase activity). |
Why This Matters
This evidence proves that N-cyclobutylpyridin-4-amine is not a direct substitute for its 2-chloro analog; its distinct chemical structure yields a different biological profile, making it a valuable, unique scaffold for SAR studies and lead optimization.
